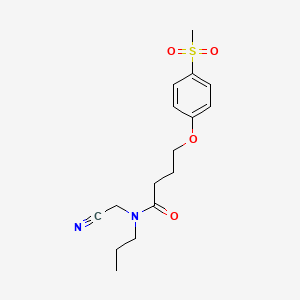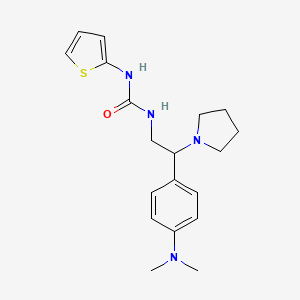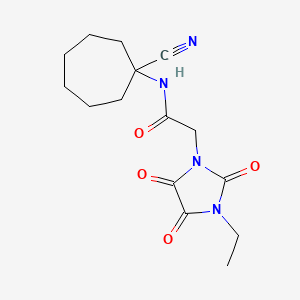
N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide, also known as CCT128930, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
科学的研究の応用
Central Nervous System Activity and Synthesis of Derivatives
Research into N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, which shares a structural resemblance with the given compound, has shown potential in the study of central nervous system activity. A study explored the synthesis of these derivatives aiming at dual antinociceptive and serotoninergic activity. The findings indicated that some compounds exhibited significant central nervous system activity, including antinociceptive effects not mediated by the opioid system, suggesting a potential research avenue in non-opioid pain management and neurological research (E. Szacon et al., 2015).
Antimicrobial and Antitumor Applications
A variety of N-substituted acetamide derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such compounds in the development of new therapeutic agents. For example, novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety were synthesized, showing promising antimicrobial properties (E. Darwish et al., 2014). Another study focused on the synthesis and evaluation of thiophene, pyrimidine, and coumarin derivatives, revealing significant antitumor effects against various cancer cell lines (M. Albratty et al., 2017).
Corrosion Inhibition
The study of imidazoline derivatives, related to the compound of interest, in corrosion inhibition provides insights into industrial applications, particularly in the protection of metals. These compounds have demonstrated effective corrosion inhibition properties in various acidic media, underlining the potential of similar compounds in industrial corrosion prevention (J. Cruz et al., 2004).
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-2-18-12(21)13(22)19(14(18)23)9-11(20)17-15(10-16)7-5-3-4-6-8-15/h2-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGVEYQRAHZYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)N(C1=O)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)
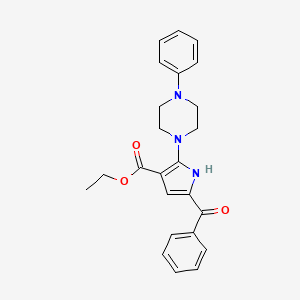
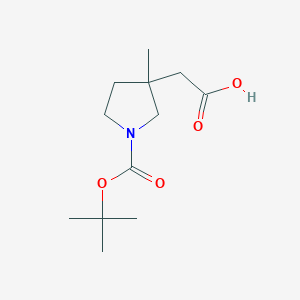
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)
![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)

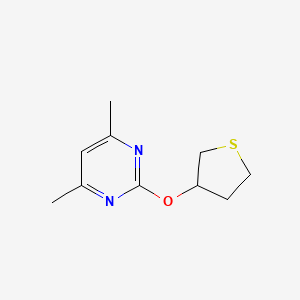
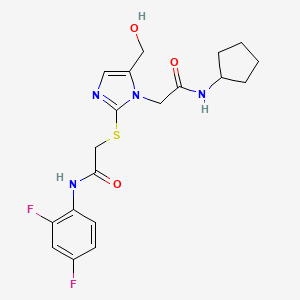
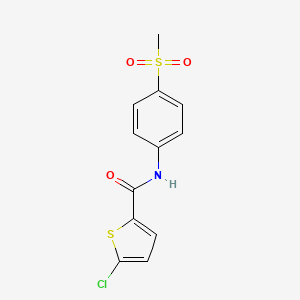
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)

